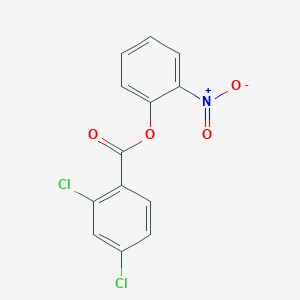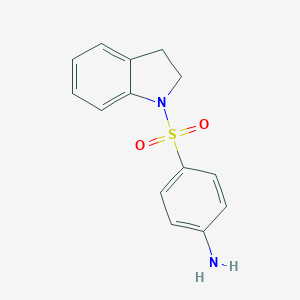
2-Nitrophenyl 2,4-dichlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitrophenyl 2,4-dichlorobenzoate (NDPB) is a widely used compound in scientific research due to its unique properties. It is a nitrophenyl ester that is synthesized through a simple reaction between 2-nitrophenol and 2,4-dichlorobenzoic acid. The structure of NDPB makes it an ideal candidate for use in various biochemical and physiological experiments.
Wirkmechanismus
2-Nitrophenyl 2,4-dichlorobenzoate inhibits carboxylesterases by irreversibly binding to the active site of the enzyme. This prevents the enzyme from carrying out its normal function of hydrolyzing ester bonds. As a result, the metabolism of drugs and xenobiotics is inhibited, leading to an increase in their bioavailability and potential toxicity.
Biochemical and Physiological Effects:
2-Nitrophenyl 2,4-dichlorobenzoate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the bioavailability of various drugs by inhibiting their metabolism. It has also been shown to increase the toxicity of certain drugs by preventing their metabolism and elimination from the body. Additionally, 2-Nitrophenyl 2,4-dichlorobenzoate has been shown to have anti-inflammatory and analgesic properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Nitrophenyl 2,4-dichlorobenzoate is its potency as a carboxylesterase inhibitor. This makes it a valuable tool for studying the role of carboxylesterases in drug metabolism and toxicity. However, 2-Nitrophenyl 2,4-dichlorobenzoate has some limitations as well. It is highly reactive and can bind irreversibly to proteins, making it difficult to use in certain experiments. Additionally, 2-Nitrophenyl 2,4-dichlorobenzoate has been shown to have some toxicity in vivo, which can limit its use in animal studies.
Zukünftige Richtungen
There are several future directions for research on 2-Nitrophenyl 2,4-dichlorobenzoate. One area of interest is the development of more selective carboxylesterase inhibitors that can be used in vivo without causing toxicity. Additionally, 2-Nitrophenyl 2,4-dichlorobenzoate could be used to study the role of carboxylesterases in various diseases, such as cancer and neurodegenerative disorders. Finally, 2-Nitrophenyl 2,4-dichlorobenzoate could be used to investigate the pharmacokinetics and pharmacodynamics of new drugs in development.
In conclusion, 2-Nitrophenyl 2,4-dichlorobenzoate is a valuable tool in scientific research due to its unique properties as a carboxylesterase inhibitor. It has been used to investigate the role of carboxylesterases in drug metabolism and toxicity, as well as the pharmacokinetics and pharmacodynamics of various drugs. While 2-Nitrophenyl 2,4-dichlorobenzoate has some limitations, it remains an important compound for use in biochemical and physiological experiments.
Synthesemethoden
The synthesis of 2-Nitrophenyl 2,4-dichlorobenzoate is a simple one-step reaction that involves the condensation of 2-nitrophenol and 2,4-dichlorobenzoic acid in the presence of a catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol and is typically completed within a few hours. The resulting product is a yellow crystalline powder that is highly soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
2-Nitrophenyl 2,4-dichlorobenzoate is widely used in scientific research due to its unique properties. It is a potent inhibitor of carboxylesterases, which are enzymes that are involved in the metabolism of various drugs and xenobiotics. 2-Nitrophenyl 2,4-dichlorobenzoate has been used to study the role of carboxylesterases in drug metabolism and toxicity. It has also been used to investigate the pharmacokinetics and pharmacodynamics of various drugs.
Eigenschaften
CAS-Nummer |
7510-12-5 |
|---|---|
Produktname |
2-Nitrophenyl 2,4-dichlorobenzoate |
Molekularformel |
C13H7Cl2NO4 |
Molekulargewicht |
312.1 g/mol |
IUPAC-Name |
(2-nitrophenyl) 2,4-dichlorobenzoate |
InChI |
InChI=1S/C13H7Cl2NO4/c14-8-5-6-9(10(15)7-8)13(17)20-12-4-2-1-3-11(12)16(18)19/h1-7H |
InChI-Schlüssel |
MBXOPIVTHZMABE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC(=O)C2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC(=O)C2=C(C=C(C=C2)Cl)Cl |
Andere CAS-Nummern |
7510-12-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(4-Chlorophenyl)sulfanyl]propan-1-amine](/img/structure/B185559.png)


![[2-(1-Azepanylmethyl)phenyl]methanol](/img/structure/B185563.png)
![Propyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B185564.png)

![N-[2-(1-Cyclohexenyl)ethyl]-4-phenyl-benzamide](/img/structure/B185566.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B185567.png)
![4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B185569.png)

![N-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B185573.png)

